Product packaging for Dihydroergonine(Cat. No.:CAS No. 35167-84-1)

Dihydroergonine

Cat. No.: B1213795
CAS No.: 35167-84-1
M. Wt: 549.7 g/mol
InChI Key: QKMRPKVJXKAXHL-OLNIQZLRSA-N
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Description

Historical Trajectories in Ergot Alkaloid Research

Early Investigations of Ergot Derivatives and Their Biological Activities

The history of ergot alkaloids is a journey from a feared poison to a source of valuable pharmaceuticals. nih.gov For centuries, ergot, a fungal growth on rye and other grains, was known for causing devastating epidemics of ergotism, a condition characterized by convulsions, hallucinations, and gangrene. nih.govmdpi.com The earliest documented reports of ergot's effects date back to ancient Chinese texts around 1100 BC, where it was used in obstetrics. nih.gov However, it was the widespread and deadly outbreaks in medieval Europe, often referred to as "St. Anthony's Fire," that etched ergot into human history. mdpi.com

The modern scientific investigation into ergot and its components began to dispel the mystery surrounding this potent substance. A significant milestone was the isolation of the first chemically pure ergot alkaloid, ergotamine, by Arthur Stoll in 1918. nih.govresearchgate.net This discovery paved the way for its therapeutic use in various medical fields, including obstetrics and internal medicine. nih.gov Another pivotal moment came in 1935 with the near-simultaneous discovery of ergonovine by four independent laboratories, which proved to be a crucial agent in controlling postpartum hemorrhage. nih.govresearchgate.net Early research also uncovered the potent vasoconstrictive properties of ergot derivatives, which led to their application in treating migraines. davidmoore.org.uknih.gov These initial explorations into the biological activities of ergot derivatives laid the groundwork for a deeper understanding of their complex pharmacology and the eventual development of a wide array of semi-synthetic compounds.

Evolution of Research Interest in Dihydrogenated Ergot Alkaloids

As research into ergot alkaloids progressed, scientists began to explore chemical modifications of the natural compounds to enhance their therapeutic properties and reduce toxicity. A key development in this area was the hydrogenation of the ergoline (B1233604) nucleus, leading to the creation of dihydrogenated ergot alkaloids. This chemical alteration was found to modify the pharmacological profile of the parent compounds significantly. wvu.edu

One of the earliest and most notable semi-synthetic dihydrogenated ergot alkaloids was dihydroergotamine (B1670595) (DHE), introduced in 1946. nih.gov DHE was developed from ergotamine and was initially investigated for its adrenolytic activity. researchgate.netresearchgate.net It was found to possess weaker arterial vasoconstrictive properties compared to ergotamine, which was a significant advantage. researchgate.net

Further research led to the development of other dihydrogenated derivatives. A prominent example is Hydergine, a mixture of the methanesulfonate (B1217627) salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and both alpha- and beta-dihydroergocryptine. rsc.orgwikipedia.org Developed by Albert Hofmann at Sandoz, Hydergine was initially explored for the treatment of dementia and age-related cognitive impairment. wikipedia.orgnih.gov The creation of these dihydrogenated compounds marked a shift in ergot alkaloid research, moving from the study of naturally occurring substances to the intentional design of semi-synthetic drugs with specific pharmacological targets. This evolution demonstrated a growing understanding of the structure-activity relationships within the ergot alkaloid family and opened new avenues for therapeutic applications.

Dihydroergonine within the Broader Context of Ergot Alkaloid Study

This compound is a dihydrogenated peptide ergot alkaloid, placing it within the family of semi-synthetic derivatives of naturally occurring ergot compounds. The broader study of ergot alkaloids encompasses a wide range of substances with diverse biological activities. These alkaloids are known for their interactions with various neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic receptors. davidmoore.org.ukresearchgate.net

The natural ergot alkaloids are generally characterized by their potent vasoconstrictive effects. wvu.edu In contrast, the dihydrogenated derivatives, such as this compound, often exhibit different properties. For instance, studies have shown that dihydrogenated ergot alkaloids can possess vasorelaxant properties. wvu.edu This distinction is a crucial aspect of their study, as it allows for a wider range of potential therapeutic applications.

Thematic Overview of this compound Academic Inquiry

Unifying Concepts in this compound Scholarly Exploration

Academic inquiry into this compound is unified by several core concepts that guide research in this area. A central theme is the exploration of its interactions with specific neuroreceptor systems. Like other ergot alkaloids, this compound's pharmacological effects are primarily attributed to its affinity for adrenergic, dopaminergic, and serotonergic receptors. davidmoore.org.ukresearchgate.net A significant portion of the research, therefore, focuses on characterizing its binding profile and functional activity at these receptor subtypes.

Furthermore, the potential for therapeutic application serves as a significant driver of research. While this article does not delve into specific uses, the underlying academic exploration is often aimed at elucidating the mechanisms that could make this compound a candidate for further investigation in various physiological and pathological contexts. This involves detailed studies at the molecular, cellular, and systemic levels to understand its effects on biological systems.

Foundational Research Contributions to this compound Understanding

Foundational research on this compound has been instrumental in establishing its basic pharmacological characteristics. Early studies focused on its binding properties to alpha-adrenergic receptors. For example, research utilizing radioligand binding assays with [3H]this compound helped to identify and characterize alpha-adrenergic receptor sites on human platelets. jci.org These studies were crucial in demonstrating the saturable, stereospecific, and reversible binding of this compound to these receptors, confirming its interaction with the alpha-adrenergic system. jci.org

These initial binding studies provided a quantitative basis for understanding the affinity of this compound for its molecular targets. They established the number of binding sites and the dissociation constant, which are fundamental parameters in pharmacology. This early work laid the groundwork for subsequent research to explore the functional consequences of this binding and to compare the pharmacological profile of this compound with other ergot alkaloids and adrenergic agents. The data generated from these foundational studies continue to be a reference point in the broader investigation of ergot alkaloid pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O5 B1213795 Dihydroergonine CAS No. 35167-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35167-84-1

Molecular Formula

C30H39N5O5

Molecular Weight

549.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C30H39N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,25+,29-,30+/m1/s1

InChI Key

QKMRPKVJXKAXHL-OLNIQZLRSA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C

Synonyms

dihydroergonine

Origin of Product

United States

Synthetic and Biosynthetic Pathways Research of Dihydroergonine

Methodologies for Chemical Synthesis of Dihydroergonine

The creation of this compound in a laboratory setting primarily relies on the modification of natural ergot alkaloids. ontosight.ai This semi-synthetic approach is often more economically viable than a total synthesis from simple starting materials. maps.org Key reactions are employed to transform the natural precursors into the desired this compound molecule.

Chemical Modification of Natural Ergot Alkaloids

The foundation for this compound synthesis lies in the chemical alteration of ergot alkaloids produced by fungi, most notably Claviceps purpurea. ontosight.aimdpi.com These natural compounds provide the essential ergoline (B1233604) scaffold. The process involves a series of controlled chemical reactions to achieve the specific structural features of this compound. ontosight.ai

Exploration of Hydrolysis, Hydrogenation, and Alkylation Reactions

Several key types of chemical reactions are instrumental in the semi-synthesis of this compound from its natural precursors:

Hydrolysis: This reaction is often employed to cleave ester or amide bonds within the natural ergot alkaloid, yielding an intermediate compound like lysergic acid. maps.orgmdma.ch

Hydrogenation: A crucial step in the formation of this compound is the saturation of the C9-C10 double bond in the D-ring of the ergoline structure. maps.orgmdma.ch This hydrogenation is typically carried out using a catalyst and results in the "dihydro" prefix in the compound's name.

Alkylation: This process involves the addition of an alkyl group to a specific position on the molecule, which is a key step in creating the final structure of this compound. maps.org

These reactions, often performed in a specific sequence, allow for the precise modification of the natural ergot alkaloid to produce this compound. ontosight.ai

Investigations into this compound Biosynthesis

The natural world provides the blueprint for this compound through the biosynthesis of ergot alkaloids in various microorganisms. Understanding these intricate biological pathways is crucial for both sourcing precursor compounds and for potential biotechnological production.

Microbial Origins and Isolation Research

The primary natural sources of the precursor ergot alkaloids are fungi.

Claviceps purpurea : This fungus, which infects rye and other grasses, is the most well-known producer of a wide array of ergot alkaloids. ontosight.aimdpi.com Research has extensively focused on this species to understand and isolate the compounds that serve as the starting point for this compound synthesis. nih.gov

Exiguobacterium mexicanum : Studies have also identified antibiotic-producing strains of Exiguobacterium mexicanum that produce a dihydroergotamine-type molecule, highlighting the diversity of microbial sources for ergot alkaloid-related compounds. nih.govd-nb.info

Elucidation of Enzymatic Steps in Ergot Alkaloid Biosynthesis

The biosynthesis of the ergoline ring system, the core of all ergot alkaloids, is a complex multi-step process orchestrated by a series of enzymes. The pathway begins with the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). rsc.orgnih.gov

Key enzymatic steps include:

Prenylation of Tryptophan: The enzyme dimethylallyltryptophan synthase (DmaW) catalyzes the initial step, attaching the DMAPP to the tryptophan molecule. asm.orgmdpi.com

N-methylation: The resulting dimethylallyltryptophan is then methylated by an N-methyltransferase. rsc.org

Chanoclavine-I Formation: A series of oxidation and cyclization reactions, catalyzed by enzymes such as chanoclavine-I synthase, lead to the formation of the tricyclic intermediate, chanoclavine-I. nih.govnih.gov

Formation of the Ergoline Ring: Further enzymatic transformations convert chanoclavine-I into agroclavine, establishing the complete tetracyclic ergoline ring system. rsc.org From agroclavine, the pathway can diverge to produce a variety of ergot alkaloids. mdpi.com

Table 1: Key Enzymes in Early Ergot Alkaloid Biosynthesis

Enzyme Gene Function
Dimethylallyltryptophan synthase dmaW Catalyzes the prenylation of L-tryptophan. asm.orgmdpi.com
N-methyltransferase easF Methylates dimethylallyltryptophan. rsc.org
Catalase easC Involved in the conversion to chanoclavine-I. nih.gov
Chanoclavine-I synthase easE Catalyzes the formation of chanoclavine-I. nih.govnih.gov

Genetic and Evolutionary Aspects of Secondary Metabolite Production Relevant to this compound

The genes responsible for ergot alkaloid biosynthesis are typically found clustered together in the fungal genome. asm.orgnih.gov This "EAS" (ergot alkaloid synthesis) gene cluster allows for the coordinated regulation of the entire pathway. mdpi.com

The diversity of ergot alkaloids seen in nature is a result of evolutionary processes acting on these gene clusters. nih.gov Gene gain, gene loss, and changes in gene sequences have led to variations in the enzymes produced, resulting in different end products. researchgate.net For example, the presence or absence of genes encoding for enzymes in the later stages of the pathway determines whether a fungus produces simple clavines or more complex ergopeptines. rsc.orgmdpi.com This evolutionary diversification has significant implications for the types of natural precursors available for the synthesis of compounds like this compound. nih.gov

Advanced Synthetic Strategies and Pathway Engineering

The pursuit of novel ergot alkaloid derivatives with tailored properties has led to significant research in both the reconstruction of natural biosynthetic pathways and the design of entirely new synthetic routes. These advanced strategies aim to overcome the limitations of traditional methods, such as reliance on slow-growing and genetically unstable fungal strains, and to expand the chemical diversity of accessible ergoline compounds. rsc.org

Reconstruction of Natural Biosynthetic Pathways for Ergot Alkaloids

The elucidation of the ergot alkaloid synthesis (EAS) gene clusters in various fungi has been a pivotal achievement, enabling the reconstruction of these complex pathways in more tractable heterologous hosts. rsc.orgagrobiology.ru All ergot alkaloids, regardless of their final structure, originate from two primary precursors: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org The initial steps of the pathway, which assemble the foundational ergoline ring system, are highly conserved among ergot-producing fungi. mdpi.com

The common biosynthetic route proceeds through several key enzymatic transformations to yield chanoclavine-I-aldehyde, a critical branch-point intermediate. rsc.orgresearchgate.netasm.org The reconstruction of this core pathway in non-native hosts, a key goal of synthetic biology, has been successfully demonstrated. For instance, researchers have partially or fully reconstructed the pathway in hosts like Aspergillus nidulans and the yeast Saccharomyces cerevisiae. rsc.orgagrobiology.rumdpi.com A notable achievement was the engineering of a transgenic yeast line containing eight genes from the ergot fungus (dmaW, easF, easC, easE, easD, easA, easG, and cloA) to produce D-lysergic acid. agrobiology.ru

These heterologous systems serve as powerful platforms, or "cell factories," for several purposes: to functionally characterize the roles of individual biosynthetic enzymes, to improve the production of valuable intermediates like lysergic acid, and to create novel derivatives by introducing modifying enzymes. rsc.orgfrontiersin.org The key enzymes responsible for the early, conserved steps of the pathway are well-characterized and summarized in the table below. rsc.orgresearchgate.net

Table 1: Key Enzymes in the Common Biosynthetic Pathway of Ergot Alkaloids

Design of Synthetic and Artificial Pathways for this compound Analogues

The creation of this compound and its analogues relies on strategies that extend beyond the natural biosynthetic machinery. These approaches can be broadly categorized as semi-synthesis, total chemical synthesis, and engineered biosynthesis (an artificial pathway). This compound itself is a semi-synthetic compound, traditionally produced by the chemical hydrogenation of naturally derived ergotamine.

Engineered Biosynthesis and Artificial Pathways: Metabolic engineering offers a powerful route to novel analogues by modifying the natural biosynthetic pathway within a living organism. agrobiology.ru This "artificial pathway" approach involves expressing the core ergot synthesis genes in a heterologous host and then introducing additional genes to create new chemical transformations. rsc.org For example, by manipulating the "late" pathway enzymes that act on chanoclavine-I-aldehyde or subsequent intermediates, it is possible to generate structural diversity. asm.org Gene loss, duplication, and neofunctionalization (where an enzyme evolves a new function) are natural processes that have created the existing diversity of ergot alkaloids, and researchers now aim to mimic this evolution in the lab. nih.gov This can involve silencing native genes to accumulate specific intermediates or introducing enzymes from other metabolic pathways to generate non-natural alkaloids. annualreviews.org

Total and Chemoenzymatic Synthesis: Total chemical synthesis provides the ultimate flexibility in designing analogues, as it is not constrained by enzymatic logic. scispace.com Synthetic chemists have developed numerous strategies to construct the complex tetracyclic ergoline core from simple starting materials. wm.edunih.gov These methods are invaluable for creating analogues with modifications at positions that are inaccessible through biosynthesis, such as on the A or C rings of the ergoline scaffold. nih.gov Modern synthetic strategies focus on efficiency, scalability, and the ability to perform late-stage functionalization, allowing for the rapid generation and testing of many different analogues from a common advanced intermediate. wm.edu

A hybrid approach, known as chemoenzymatic synthesis, combines the strengths of both chemical synthesis and biocatalysis. nih.govrsc.org This strategy might use chemical reactions to create a novel precursor molecule that is then fed to an engineered organism or a purified enzyme to complete the synthesis. researchgate.net This can be a highly efficient method for producing complex chiral molecules with high purity. nih.gov

Table 2: Comparison of Strategies for Generating this compound Analogues

Compound Names

Molecular and Cellular Mechanisms of Dihydroergonine Action: Preclinical Research

Receptor Binding Profiles and Ligand-Receptor Interactions

Dihydroergonine (DHE) exhibits a broad pharmacological profile, interacting with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. Its therapeutic effects are believed to stem from these complex interactions.

Preclinical studies have consistently shown that this compound binds with high affinity to 5-HT1B and 5-HT1D receptors. nih.gov This interaction is considered a key mechanism in its anti-migraine activity, as these receptors are located on extracranial blood vessels and sensory nerves in the trigeminal system. nih.gov Agonist activity at these receptors is thought to induce vasoconstriction and inhibit the release of neuropeptides involved in pain transmission. nih.gov Specifically, DHE has been shown to be a potent agonist at 5-HT1B receptors. researchgate.net While the potency of DHE at 5-HT1B/1D receptors is notable, its interaction with other serotonin (B10506) receptors is also significant. nih.gov For instance, DHE demonstrates agonist activity at 5-HT1A receptors. researchgate.net The 5-HT1A autoreceptors, located on serotonin neurons, regulate serotonin release, and their activation can reduce neuronal firing. nih.gov

The potency of various agonists at 5-HT1B/1D receptors, which are implicated in blocking neurogenic inflammation in the dura mater, follows a specific rank order. nih.gov This provides evidence for the involvement of these receptors in the therapeutic action of drugs like dihydroergotamine (B1670595). nih.gov

Interactive Data Table: this compound Affinity for Serotonergic Receptors

Receptor SubtypeReported Affinity (IC50/Ki)Activity
5-HT1B0.58 nM (IC50)Agonist researchgate.net
5-HT1A-Agonist researchgate.net
5-HT1DHigh AffinityAgonist nih.gov

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

This compound demonstrates significant interactions with dopamine (B1211576) receptors. It binds strongly to the D2 receptor, with a reported IC50 of 0.47 nM. researchgate.net The D2 receptor exists in two isoforms, a long form (D2L) and a short form (D2S), which are generated by alternative splicing. guidetopharmacology.orgnih.gov DHE acts as an agonist at D2 receptors. researchgate.net

Furthermore, DHE exhibits antagonist activity at D3 receptors. researchgate.net The D3 receptor is another member of the D2-like family and is a target for various neurological and psychiatric disorders. mdpi.comnih.gov Dopamine itself binds to the D3 receptor with a significantly higher affinity than to the D2 receptor. acnp.org

Interactive Data Table: this compound Affinity for Dopaminergic Receptors

Receptor SubtypeReported Affinity (IC50)Activity
D20.47 nMAgonist researchgate.net
D3-Antagonist researchgate.net

This compound's interaction with the adrenergic system is characterized by its effects on alpha-2 (α2) adrenoceptors. jci.org It exhibits antagonist activity at α2A and α2C adrenoceptors, while acting as an agonist at the α2B subtype. researchgate.net The α2-adrenergic receptors are G protein-coupled receptors that bind norepinephrine (B1679862) and epinephrine. wikipedia.org They are involved in regulating neurotransmitter release through a negative feedback mechanism. wikipedia.org DHE has been shown to bind strongly to α2B-adrenoceptors with a reported IC50 of 2.8 nM. researchgate.net

Interactive Data Table: this compound Affinity for Adrenergic Receptors

Receptor SubtypeReported Affinity (IC50)Activity
alpha-2A-Antagonist researchgate.net
alpha-2B2.8 nMAgonist researchgate.net
alpha-2C-Antagonist researchgate.net

The characterization of this compound's receptor binding profile has been largely achieved through radioligand binding assays. researchgate.netnih.gov This technique is considered a gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.com These assays involve incubating a radiolabeled ligand with tissue homogenates, cultured cells, or membrane preparations containing the receptor of interest. nih.govgiffordbioscience.com

There are three main types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comuah.es

Competition assays: These are performed to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the receptor. giffordbioscience.com The IC50 value, the concentration of the unlabeled drug that inhibits 50% of specific radioligand binding, is determined from these experiments. revvity.com

Kinetic assays: These measure the rates of association (kon) and dissociation (koff) of a radioligand from the receptor. revvity.com

The results of these binding assays are often analyzed using graphical methods, like Scatchard plots, although computational modeling is increasingly used for more complex interactions. jci.org

Quantitative analysis of receptor binding data allows for the determination of key parameters that describe the interaction between a ligand and a receptor. wiley-vch.denih.gov These parameters include the equilibrium dissociation constant (Kd), the maximum binding capacity (Bmax), and the Hill coefficient (nH). nih.gov The affinity of a ligand for a receptor is typically expressed as the Kd or Ki value, with lower values indicating higher affinity. wiley-vch.de

For this compound, quantitative analysis has revealed its high affinity for several receptor subtypes. For example, studies have reported an IC50 value of 0.58 nM for 5-HT1B receptors, 0.47 nM for D2 receptors, and 2.8 nM for α2B-adrenoceptors. researchgate.net These values indicate a strong binding interaction at these sites.

Selectivity, the ability of a drug to bind preferentially to one receptor subtype over others, is also a critical aspect of its pharmacological profile. This compound's broad receptor profile suggests it is not highly selective, interacting with multiple receptor families. researchgate.net

Methodologies for Receptor Binding Studies (e.g., Radioligand Binding Assays)

Theoretical Frameworks of Receptor Dynamics

The interaction between a ligand like this compound and its receptor is a dynamic process that can be understood through various theoretical frameworks. inria.fr These models help to explain the observed pharmacological effects, such as agonism, antagonism, and inverse agonism. inria.fr

One fundamental concept is the Law of Mass Action , which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex. This forms the basis for analyzing radioligand binding data.

More complex models, such as two-state models , propose that receptors can exist in at least two conformational states: an inactive state (R) and an active state (R). onemol.org.uk Agonists have a higher affinity for the active state, shifting the equilibrium towards R and eliciting a biological response. Antagonists may bind to both states with equal affinity, not altering the equilibrium, while inverse agonists preferentially bind to the inactive state.

The dynamics of ligand-receptor interactions also involve processes like receptor internalization and trafficking, which can influence the long-term signaling response. nih.gov G protein-coupled receptors (GPCRs), which include the serotonin, dopamine, and adrenergic receptors that this compound interacts with, are now understood to be highly dynamic signaling machines capable of adopting multiple conformations. nih.gov This multiplicity of receptor dynamics allows for a complex and ramified signaling network. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into the stability and interaction of ligand-receptor complexes at an atomic level. nih.govcas.cz In the context of ergot alkaloids, MD simulations have been crucial for understanding the nuanced interactions with their target receptors.

A significant preclinical study utilized a total of 6.0 μs of MD simulations to examine the binding of Dihydroergotamine (DHE), a compound structurally similar to this compound, to the 5-hydroxytryptamine receptor 1B (5-HT1B). nih.gov These simulations provide a detailed view of the time-evolution of the complex, revealing subtle but critical variations in ligand-receptor interactions and the secondary structure of the receptor upon binding. nih.gov The stability of the DHE-receptor complex was assessed by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. nih.gov For instance, the ligand and protein RMSF values for the DHE-5-HT1B complex were found to be distinct when compared to its predecessor, ergotamine (ERG), suggesting that DHE is bound with greater flexibility. nih.gov

Beyond aminergic receptors, MD simulations have also been employed to investigate DHE's potential interactions with other targets. Coarse-grained MD simulations were used to study structural changes in the SARS-CoV-2 spike protein when bound by DHE, with the aim of identifying compounds that could lock the receptor-binding domain (RBD) in a closed, non-infective configuration. nih.gov Other computational studies have used MD simulations to explore the binding modes of DHE with targets such as the tau protein and histamine (B1213489) N-methyl transferase (HNMT), identifying the most stable binding configurations through these dynamic analyses. researchgate.net

Analysis of Conformational States and Receptor Activation Mechanisms

The binding of a ligand like this compound to a G protein-coupled receptor (GPCR) induces specific conformational changes that are essential for receptor activation and subsequent intracellular signaling. researchgate.net The analysis of these conformational states is key to understanding a drug's pharmacological profile.

MD simulations of the DHE-5-HT1B complex revealed that it adopts a less active conformational state compared to the complex with ergotamine. nih.gov This was determined by analyzing several molecular "microswitches" within the receptor structure that are known to be involved in the activation process. nih.gov This finding helps explain the observed differences in potency between the two compounds. nih.gov The analysis also identified specific amino acid residues, such as Trp3276.48 and Phe3316.52, as being critical for stabilizing the active state of the 5-HT1B receptor when bound to either ligand. nih.gov

Broader studies on ergot alkaloids provide further insight into receptor activation mechanisms. Structural research has shown that the indole (B1671886) N1 hydrogen of the ergoline (B1233604) scaffold forms a key hydrogen bond with a conserved threonine residue in the binding pocket of 5-HT GPCRs, an interaction believed to be important for receptor activation. plos.org Chemical modifications that disrupt this interaction, such as alkylation at the N1 position, can decrease receptor activation and result in compounds that act as 5-HT receptor antagonists. plos.org This highlights how subtle changes in the ligand's structure can profoundly alter the conformational state of the receptor, switching it from an activated to an inactivated state.

Table 1: Comparative Binding Free Energy of DHE vs. Ergotamine at 5-HT1B Receptor
LigandCalculated Binding Energy (MM-GBSA)Relative Potency Interpretation
Ergotamine (ERG)Stronger (more negative) ΔGbindHigher Potency
Dihydroergotamine (DHE)Weaker (less negative) ΔGbindLower Potency (~10-fold less than ERG) nih.gov

Intracellular Signaling Modulation Research

Investigations into G Protein-Coupled Receptor (GPCR) Signaling Pathways

This compound and related ergot alkaloids are known for their complex pharmacology, which stems from their ability to interact with a wide array of G protein-coupled receptors (GPCRs). plos.orgeuropa.eu Preclinical research has established that DHE acts as an agonist at multiple serotonin (5-HT) receptors, including 5-HT1B and 5-HT1D subtypes, which are primary targets in migraine therapy. researchgate.netdrugbank.com Its therapeutic effects are largely attributed to agonist activity at these receptors, leading to the inhibition of nociceptive signaling and the release of vasoactive neuropeptides. drugbank.com

However, the activity of DHE is not limited to these targets. It also interacts with other serotonergic receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopaminergic receptors (primarily D2-like), and alpha-adrenergic receptors. researchgate.netaaem.pl This broad receptor profile is responsible for both its therapeutic actions and its side-effect profile. researchgate.net For example, agonism at 5-HT2B receptors has been linked to proliferative cellular responses that can lead to fibrosis, a serious long-term side effect of some ergot derivatives. europa.eueuropa.eu The interaction with this diverse set of GPCRs means that DHE can trigger multiple, sometimes opposing, signaling cascades within the cell.

Modulation of Adenylyl Cyclase Activity

A primary mechanism by which this compound influences intracellular signaling is through the modulation of the enzyme adenylyl cyclase. This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). researchgate.net Many of the GPCRs targeted by DHE, particularly the 5-HT1 receptor family (including 5-HT1B, 1D, and 1F subtypes), are coupled to inhibitory G proteins (Gi/o). mdpi.comnih.govnih.gov

Upon activation of these Gi/o-coupled receptors by an agonist like DHE, the Gα subunit of the G protein inhibits the activity of adenylyl cyclase. mdpi.com This action leads to a decrease in the intracellular concentration of cAMP. mdpi.comnih.gov The reduction in cAMP levels subsequently downregulates the activity of downstream effectors like Protein Kinase A (PKA), altering cellular processes such as gene expression and neuronal excitability. nih.gov This inhibitory effect on the adenylyl cyclase/cAMP pathway is a cornerstone of the neuronal inhibitory action of DHE at its target synapses. nih.govd-nb.info

Interaction with Second Messenger Systems

Beyond the modulation of cAMP, this compound's interaction with multiple GPCR subtypes allows it to influence other critical second messenger systems. nih.gov While its action at 5-HT1 receptors primarily affects the cAMP pathway, its agonist activity at 5-HT2 family receptors (5-HT2A, 2B, 2C) triggers a different signaling cascade. nih.gov These receptors are typically coupled to Gq/11 proteins. iiarjournals.org

Activation of Gq proteins stimulates the enzyme phospholipase C (PLC). iiarjournals.org PLC, in turn, hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), another critical second messenger. nih.gov DAG remains in the cell membrane where it, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins to modulate their activity. nih.gov Preclinical studies have directly measured the ability of DHE and its metabolites to stimulate the production of IP3 via 5-HT2B and 5-HT2C receptors, confirming its engagement with this pathway. nih.gov

Table 2: Dihydroergotamine (DHE) Interaction with Key GPCR Signaling Pathways
Receptor FamilyPrimary G Protein CouplingEffector EnzymeKey Second Messenger(s) ProducedReference
5-HT1 (e.g., 1B, 1D, 1F)Gi/oAdenylyl Cyclase (Inhibited)↓ cAMP mdpi.comnih.gov
5-HT2 (e.g., 2B, 2C)Gq/11Phospholipase C (Activated)↑ IP3, ↑ DAG, ↑ Ca2+ nih.goviiarjournals.org
Histamine H1GiPhospholipase C (Stimulated)↑ IP3, ↑ Ca2+ nih.gov

Preclinical Studies on Functional Modulation

Effects on Vasomotor Tone in Isolated Tissue Preparations (e.g., Canine Venous Strips)

Preclinical studies utilizing isolated tissue preparations have been instrumental in characterizing the pharmacological effects of this compound on vascular smooth muscle. In studies on canine venous strips, this compound has been shown to induce vasoconstriction. For instance, research on canine femoral vein strips demonstrated that while some metabolites of dihydroergotamine (a related compound) produced mainly alpha-adrenoceptor blockade, dihydroergotamine itself has known vasoconstrictor properties. researchgate.netnih.gov The contractile responses elicited by such ergot alkaloids in vascular tissues are complex and can vary between different vascular beds.

A key finding from this line of research is that the vasoconstrictor effect of these compounds in certain preparations can be counteracted by alpha-adrenoceptor antagonists like phentolamine. nih.govnih.govwikipedia.orgtocris.comdrugbank.com This suggests that the mechanism behind the increased vasomotor tone involves the stimulation of α-adrenergic receptors. wikipedia.orgtocris.comnih.gov The interaction is competitive and reversible, indicating a direct action at the receptor level. drugbank.comnih.gov Vasodilator drugs are generally categorized as those that reduce afterload (by dilating arterioles) or those that reduce preload (by dilating veins). merckvetmanual.com The actions of this compound place it in the category of venoconstrictor agents.

The following table summarizes the observed effects of this compound and related compounds on isolated vascular preparations.

Tissue PreparationCompoundObserved EffectAntagonist
Canine Femoral Vein StripsDihydroergotamine MetabolitesPredominantly alpha-adrenoceptor blockade, negligible stimulationN/A
Human Varicose VeinsDihydroergotamine MetabolitesConstrictionN/A
Canine Veins (in situ)Dihydroergotamine MetabolitesReduction of venous compliance (constriction)N/A
Various Vascular Smooth MusclesPhentolamineVasodilation (α1 blockade)N/A

Modulation of Neurotransmission (e.g., Trigeminal Neurotransmission)

This compound's therapeutic effects, particularly in the context of migraine, are significantly attributed to its ability to modulate neurotransmission within the trigeminal nervous system. eur.nlmedscape.com The trigeminal system is a primary pathway for craniofacial pain, and its activation is a key event in migraine pathophysiology. mdpi.comresearchgate.netresearchgate.netd-nb.info this compound acts as an agonist at serotonin (5-HT) receptors, specifically the 5-HT(1B/1D) subtypes, which are located on trigeminal nerve endings. eur.nlmedscape.com

Activation of these presynaptic 5-HT(1B/1D) receptors inhibits the release of neurotransmitters from trigeminal neurons. eur.nlmdpi.com This inhibitory action dampens the transmission of nociceptive (pain) signals within the trigeminal nucleus caudalis, a key relay station for head and facial pain in the brainstem. medscape.comijbcp.comnih.govnih.gov Studies have shown that the application of 5-HT(1B/1D) agonists can suppress neuronal firing in the trigeminal nucleus caudalis, and this effect can be reversed by specific 5-HT(1B/1D) receptor antagonists. medscape.comnih.govmedchemexpress.com This modulation of trigeminal neurotransmission is a central mechanism for aborting migraine attacks. eur.nlmedscape.com

The table below details the key receptors involved in the modulation of trigeminal neurotransmission by compounds like this compound.

ReceptorLocationEffect of AgonismRole in Neurotransmission
5-HT(1B)Presynaptic terminals of trigeminal neurons, cranial blood vesselsInhibition of neurotransmitter release, vasoconstrictionReduces nociceptive signaling
5-HT(1D)Presynaptic terminals of trigeminal neuronsInhibition of neurotransmitter releaseReduces nociceptive signaling
5-HT(1F)Trigeminal neuronsInhibition of neuronal firingReduces nociceptive signaling

Inhibition of Neuropeptide Release (e.g., Calcitonin Gene-Related Peptide)

A critical component of this compound's mechanism of action is its ability to inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, most notably Calcitonin Gene-Related Peptide (CGRP). nih.govmdpi.comnih.gov CGRP is a potent vasodilator and is considered a key molecule in the generation of migraine pain. aging-us.comtjn.org.trmdpi.comnih.gov During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP from sensory nerve terminals. tjn.org.trnih.govnih.gov This release contributes to vasodilation of cranial blood vessels and neurogenic inflammation, both of which are hallmarks of migraine. tjn.org.trresearchgate.netmdpi.com

Preclinical studies have demonstrated that this compound, through its agonist activity at presynaptic 5-HT(1D) and 5-HT(1B) receptors on trigeminal neurons, effectively blocks the stimulated release of CGRP. eur.nlnih.govmdpi.comnih.gov By preventing CGRP from being released, this compound helps to reverse the vasodilation and quell the inflammatory response, thereby alleviating migraine headache. eur.nldamanhealth.ae This inhibitory action on neuropeptide release is a cornerstone of its therapeutic efficacy. nih.govnih.govnih.gov Immunohistochemical studies in rats have shown that a significant percentage of CGRP-containing neurons in the trigeminal ganglion also express 5-HT(1B) and 5-HT(1D) receptors, providing a direct anatomical basis for this interaction. nih.govnih.gov

The following table summarizes the relationship between key molecules in this process.

MoleculeRole in Migraine PathophysiologyEffect of this compoundReceptor Mediating Effect
Calcitonin Gene-Related Peptide (CGRP)Potent vasodilator, promotes neurogenic inflammation, transmits pain signals. tjn.org.trdamanhealth.aemigrainetrust.orgInhibits release from trigeminal nerve endings. nih.govmdpi.com5-HT(1B/1D). eur.nlnih.gov
Substance PPro-inflammatory neuropeptide, often co-localized with CGRP. nih.govnih.govRelease is also inhibited by 5-HT(1B/1D) agonism.5-HT(1B/1D). nih.govnih.gov

Structure Activity Relationship Sar Studies and Derivative Research

Comprehensive SAR Analysis of Dihydroergonine Analogues

The exploration of this compound and its analogues has provided significant insight into how subtle structural modifications influence interactions with various biogenic amine receptors. Structure-activity relationship (SAR) studies are fundamental to understanding the pharmacological profile of this complex molecule.

The interaction of this compound with its target receptors—primarily serotonin (B10506), dopamine (B1211576), and adrenergic receptors—is governed by several key structural features. The molecule's broad affinity is rooted in the structural similarity of its core scaffold to endogenous neurotransmitters. aaem.plnih.gov

The Ergoline (B1233604) Scaffold : The rigid, tetracyclic ergoline ring system is the foundational pharmacophore responsible for the molecule's ability to bind to aminergic receptors. scispace.com This nucleus mimics the structure of neurotransmitters like serotonin and dopamine.

Saturation of the 9,10-Double Bond : this compound is a semi-synthetic derivative of ergotamine, distinguished by the saturation of the double bond between the C-9 and C-10 positions. ebi.ac.uk This hydrogenation significantly alters the molecule's three-dimensional conformation, leading to a different pharmacological profile, including weaker vasoconstrictor properties compared to ergotamine. ebi.ac.uk

The C-8 Substituent : The nature and stereochemistry of the substituent at the C-8 position of the ergoline ring are critical. In this compound, this position is occupied by a complex tripeptide-derived moiety. The orientation of this group, designated as the R-epimer, is known to confer a high affinity for serotonin, dopamine, and alpha-adrenergic receptors. researchgate.net

The Tripeptide Moiety : The peptide portion of this compound is not merely a passive carrier for the ergoline scaffold. It engages in specific interactions within an extended binding pocket of the receptor, contributing significantly to binding affinity and subtype selectivity. nih.govunc.edu

Dual-Pocket Binding : X-ray crystallography studies of dihydroergotamine (B1670595) (DHE) bound to the human 5-HT1B receptor have revealed that the ligand occupies both the main orthosteric pocket (where serotonin binds) and an adjacent extended binding pocket near the extracellular loops. nih.govunc.edu This dual engagement is a crucial determinant of its potent activity and receptor subtype selectivity.

Structural FeatureRole in Receptor InteractionReference
Tetracyclic Ergoline ScaffoldCore pharmacophore; mimics endogenous biogenic amines (serotonin, dopamine). scispace.com
Saturated C9-C10 BondAlters molecular conformation, reducing vasoconstrictor activity compared to ergotamine. ebi.ac.uk
C-8 Tripeptide SubstituentEngages with the receptor's binding pocket; stereochemistry (R-epimer) is crucial for high affinity. researchgate.net
Dual Binding ModeOccupies both the orthosteric and an extended binding pocket in receptors like 5-HT1B, enhancing affinity and selectivity. nih.govunc.edu

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For the ergot alkaloid class, QSAR and its three-dimensional variant (3D-QSAR) serve as powerful predictive tools. While specific, published QSAR studies focusing solely on this compound analogues are not prominent, the principles are widely applied to the broader ergot family.

These models are used to:

Predict the receptor binding affinity of novel derivatives based on their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Develop pharmacophore models that define the essential 3D arrangement of functional groups required for optimal receptor interaction. researchgate.net

Forecast potential toxicity, such as the use of QSAR models to predict the hepatotoxicity or cardiotoxicity of ergot compounds.

For a series of this compound analogues, a QSAR study would typically involve quantifying structural changes—for instance, modifications to the tripeptide side chain—and correlating these with experimentally determined receptor binding constants (Ki) or functional activities (EC50/IC50). The resulting model can then guide the design of new derivatives with improved potency or selectivity.

Molecular modeling and docking simulations provide a dynamic, atom-level view of how this compound interacts with its target receptors, offering explanations for its pharmacological properties that static models cannot.

Crystallographic studies have successfully determined the structure of dihydroergotamine bound to the human 5-HT1B serotonin receptor, providing a precise blueprint of the binding interactions. nih.govunc.edu Building on this, molecular dynamics (MD) simulations have been employed to compare the binding behavior of dihydroergotamine (DHE) and its parent compound, ergotamine (ERG). nih.gov These simulations revealed that despite their high structural similarity, their dynamic behaviors within the receptor's binding site differ significantly. DHE exhibits more flexibility, whereas ERG binds more rigidly and tightly. nih.gov

Computational energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, have quantitatively confirmed these findings, showing that ergotamine has a stronger binding energy to the 5-HT1B receptor than dihydroergotamine. nih.gov This difference in binding dynamics and energy helps to explain the observed tenfold lower potency of DHE at this receptor. nih.gov

These simulations have also identified specific amino acid residues that are critical for binding. For the 5-HT1B receptor, residues Trp327 and Phe331 have been pinpointed as key for the active state conformation for both ligands. nih.gov Similarly, MD studies of the related ergot alkaloid bromocriptine (B1667881) at the dopamine D2 receptor identified crucial interactions with residues like Asp114 and Glu95 , which are likely conserved and relevant for this compound's interaction with dopamine receptors. acs.orgnih.gov

ReceptorCompoundKey Interacting ResiduesFindingReference
5-HT1BDihydroergotamineTrp327, Phe331Identified as key residues for maintaining the active receptor state. nih.gov
5-HT1BErgotamineTrp327, Phe331Shows stronger binding energy and less flexibility than DHE in MD simulations. nih.gov
Dopamine D2BromocriptineAsp114, Glu95, Ser193Asp114 and Glu95 are key for binding to the active receptor state (D2HighR). acs.orgnih.gov

Computational Approaches in SAR (e.g., QSAR, 3D-QSAR)

Development and Characterization of this compound Derivatives

The development of novel ergot alkaloid derivatives is driven by the need for compounds with greater receptor selectivity, improved pharmacokinetic profiles, and reduced side effects.

The design of new derivatives based on the this compound structure follows several key principles:

Scaffold-Based Design : The ergoline nucleus is retained as the core scaffold to ensure baseline affinity for aminergic receptors. Modifications are typically focused on the substituents at the C-8 and N-6 positions.

Semi-synthesis from Natural Precursors : Total synthesis of the complex ergoline structure is challenging and often inefficient. researchgate.netpublish.csiro.au Therefore, the dominant strategy is the semi-synthetic modification of readily available natural ergot alkaloids (like ergotamine) or their biosynthetic precursor, lysergic acid. researchgate.net

Improving Selectivity : A primary goal is to fine-tune the structure to increase affinity for a specific receptor subtype (e.g., D2 dopamine vs. 5-HT1D serotonin receptors). This can be achieved by altering the peptide side chain or other substituents, with the aim of maximizing therapeutic benefit while minimizing off-target effects. unc.edu

Directed Biosynthesis : This innovative approach involves feeding specifically designed synthetic precursors to cultures of the Claviceps fungus. scispace.com The fungal enzymes then incorporate these precursors to generate novel ergot alkaloids that may not be accessible through conventional chemical synthesis.

Hybrid Synthetic Systems : Emerging strategies combine synthetic biology with traditional chemical synthesis to create efficient pathways for producing complex alkaloids and their intermediates. frontiersin.org

A variety of synthetic methods have been developed to generate ergot alkaloid derivatives. These can be broadly categorized based on the starting material and the position of modification.

Derivatization from Lysergic Acid : This is the most common approach. Lysergic acid is first isolated by the hydrolysis of natural ergopeptines like ergotamine. unodc.org The carboxylic acid group at C-8 is then activated and coupled with various amines or peptide fragments. Common activation methods include:

Conversion to a lysergic acid azide (B81097) via a hydrazide intermediate, which then reacts with an amine. unodc.org

Use of modern peptide coupling reagents (e.g., N,N'-carbonyldiimidazole) to directly form an amide bond between lysergic acid and a target amine. unodc.org

Modification of the Ergoline Ring :

N1-Alkylation : The indole (B1671886) nitrogen (N-1) can be deprotonated using a strong base, and the resulting anion can be reacted with an alkylating agent to install a new substituent. google.com

N6-Derivatization : The piperidine (B6355638) nitrogen (N-6) can be derivatized, but this often requires first removing the existing methyl group to form a nor-LSD intermediate, which can then be re-alkylated. google.com

Hydrogenation : Dihydro-derivatives are created via catalytic hydrogenation of the C9=C10 double bond present in natural ergot alkaloids like ergotamine. This process leads directly to compounds like this compound.

Total Synthesis : While less common for industrial production, several total synthesis routes to the ergoline core have been established. These complex, multi-step syntheses often start from simple indole and pyridine (B92270) precursors and employ advanced organic reactions like intramolecular Diels-Alder reactions or palladium-catalyzed cyclizations to construct the tetracyclic ring system. publish.csiro.auresearchgate.net

MethodologyDescriptionKey Reagents/StepsReference
Semi-synthesis from Lysergic AcidMost common route; involves coupling amines/peptides to the C-8 carboxylic acid.Hydrazine hydrate, sodium nitrite; N,N'-carbonyldiimidazole. unodc.org
N1-Indole AlkylationAdds a substituent to the indole nitrogen of the ergoline ring.n-Butyl lithium (strong base), N-(4-iodobutyl)phthalimide (alkylating agent). google.com
Catalytic HydrogenationSaturates the C9=C10 double bond to produce "dihydro" derivatives.H₂, Palladium/Carbon catalyst. ebi.ac.uk
Total SynthesisBuilds the ergoline scaffold from simple, non-alkaloid precursors.Intramolecular cyclizations, Pd-catalyzed coupling. publish.csiro.auresearchgate.net

Comparative Pharmacological Profiling of Derivatives

The exploration of this compound's structure-activity relationships has led to the synthesis and evaluation of various derivatives to understand how structural modifications influence pharmacological activity. While specific comparative data on a wide range of this compound derivatives is limited in the readily available literature, the principles of ergot alkaloid pharmacology suggest that modifications at several key positions on the ergoline nucleus and the peptide side chain can significantly alter receptor binding affinity and functional activity.

Research on the related compound, dihydroergotamine (DHE), provides insights that can be extrapolated to understand the potential effects of similar modifications on this compound. For instance, studies on DHE metabolites, which are themselves derivatives, reveal that even small changes, such as hydroxylation, can impact pharmacological effects.

In a broader context of medicinal chemistry, the pharmacological profiles of derivatives of a parent compound are systematically compared to elucidate which structural features are crucial for desired therapeutic effects and which may lead to off-target activities. This process often involves creating a library of related compounds by modifying specific functional groups. These derivatives are then subjected to a battery of in vitro and in vivo assays to determine their affinity for various receptors and their functional effects (agonist, antagonist, or partial agonist activity).

For example, a hypothetical comparative study of this compound derivatives might involve modifications at the C-10 position, as has been done with other compounds like dihydroartemisinin, where extending an alkane chain at this position initially increased and then decreased TLR4 antagonistic activity. nih.gov Similarly, introducing different substituents on the aromatic ring or altering the peptide-like moiety would likely result in a diverse range of pharmacological profiles.

Metabolite Research and Their Pharmacological Profiles

Identification and Structural Characterization of this compound Metabolites

For the related ergot alkaloid, dihydroergotamine (DHE), several major metabolites have been identified. These include 8'-hydroxy-dihydroergotamine (8'-OH-DHE), 8',10'-dihydroxy-dihydroergotamine (8',10'-OH-DHE), and dihydrolysergic acid amide (DH-LSA). nih.gov The structural elucidation of these metabolites is accomplished by interpreting their mass spectral data. mdpi.com The process involves incubating the parent compound with liver microsomes or hepatocytes to generate metabolites in vitro. mdpi.comnih.gov The resulting mixture is then analyzed to detect and characterize the chemical structures of the newly formed compounds. mdpi.com

While specific studies detailing the full range of this compound metabolites are not extensively documented in publicly accessible literature, the metabolic pathways are expected to be similar to those of other dihydro-ergot alkaloids. These pathways often involve hydroxylation, a common phase I metabolic reaction. nih.govresearchgate.net

Table 1: Identified Metabolites of the Related Compound Dihydroergotamine (DHE)

Metabolite NameAbbreviationMethod of Identification
8'-hydroxy-dihydroergotamine8'-OH-DHEInvestigated on human and canine veins in vitro and in situ, and in ganglion-blocked rats in vivo. nih.gov
8',10'-dihydroxy-dihydroergotamine8',10'-OH-DHEInvestigated on human and canine veins in vitro and in situ, and in ganglion-blocked rats in vivo. nih.gov
Dihydrolysergic acid amideDH-LSAInvestigated on human and canine veins in vitro and in situ, and in ganglion-blocked rats in vivo. nih.gov
Dihydrolysergic acidDH-LSInvestigated on human and canine veins in vitro and in situ, and in ganglion-blocked rats in vivo. nih.gov
2,3seco,N(1)formyl,3-keto,8'-hydroxy-dihydroergotamine8'-OH,N(1)formyl-DHEInvestigated on human and canine veins in vitro and in situ, and in ganglion-blocked rats in vivo. nih.gov

This table is based on data for the structurally related compound Dihydroergotamine (DHE) and is illustrative of the types of metabolites that could be expected for this compound.

In vitro Pharmacological Evaluation of Metabolites

Once identified, the metabolites of a drug are pharmacologically evaluated to determine if they contribute to the therapeutic effects or are responsible for any adverse reactions of the parent compound. nih.gov This involves subjecting the isolated or synthesized metabolites to a range of in vitro assays, similar to those used for the parent drug and its derivatives. researchgate.net

Studies on the metabolites of dihydroergotamine (DHE) have shown that they can possess significant pharmacological activity. nih.gov For instance, the metabolites 8'-OH-DHE, 8',10'-OH-DHE, and DH-LSA, like the parent drug DHE, were found to cause constriction of human varicose veins. nih.gov These same metabolites, which acted as agonists on human vein strips, also induced a dose-dependent reduction of venous compliance when infused into the dog saphenous vein in situ. nih.gov In ganglion-blocked rats, 8'-OH-DHE and 8',10'-OH-DHE produced an increase in diastolic blood pressure, indicating that these metabolites have considerable venoconstrictor activity and may contribute to the therapeutic action of DHE. nih.gov

Conversely, some metabolites may be largely inactive. For example, 2,3seco,N(1)formyl,3-keto,8'-hydroxy-dihydroergotamine (8'-OH,N(1)formyl-DHE) and dihydrolysergic acid (DH-LS) were found to be mostly inactive in the same assays. nih.gov On canine femoral vein strips, the active metabolites produced predominantly alpha-adrenoceptor blockade with only negligible stimulation. nih.gov

Table 2: Comparative In Vitro Activity of Dihydroergotamine (DHE) Metabolites

CompoundActivity on Human Varicose VeinsActivity on Canine Femoral Vein StripsEffect on Diastolic Blood Pressure in Rats
Dihydroergotamine (DHE)ConstrictionPredominantly α-adrenoceptor blockadeIncrease
8'-OH-DHEConstrictionPredominantly α-adrenoceptor blockadeIncrease
8',10'-OH-DHEConstrictionPredominantly α-adrenoceptor blockadeIncrease
DH-LSAConstrictionPredominantly α-adrenoceptor blockadeNot reported
8'-OH,N(1)formyl-DHELargely inactiveNot reportedNot reported
DH-LSLargely inactiveNot reportedNot reported

This table summarizes the pharmacological activities of DHE and its metabolites as reported in a key study. nih.gov It serves as an example of how the pharmacological profiles of this compound metabolites would be comparatively assessed.

Advanced Methodologies and Preclinical Research Models

In Vitro Experimental Platforms for Dihydroergonine Research

In vitro methodologies provide a controlled environment to investigate the direct effects of this compound on specific biological components, minimizing the complex physiological variables present in whole organisms.

Isolated tissue preparations are fundamental tools in pharmacology, allowing for the study of drug effects on specific tissues in an organ bath. researchgate.net

Vascular Smooth Muscle: Studies on isolated vascular smooth muscle strips, such as those from the rat tail artery, are used to assess the contractile or relaxant properties of compounds. nih.gov While direct studies on this compound are limited in readily available literature, research on related compounds like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) has shown significant, dose-dependent relaxation of pre-contracted rat tail artery strips. nih.gov This suggests that similar preparations could be instrumental in quantifying this compound's effects on vascular tone, a key aspect of its therapeutic action. The methodology involves mounting tissue strips in an organ bath containing a physiological salt solution, inducing contraction with an agent like norepinephrine (B1679862) or potassium chloride, and then adding the test compound to measure any change in muscle tension. nih.gov

Human Platelets: Human platelets are used to study the effects of compounds on aggregation and receptor binding. Research has indicated that this compound binds to alpha-2 adrenergic receptors on human platelets. jci.org Platelet aggregation studies typically involve preparing platelet-rich plasma, adding an aggregating agent (e.g., ADP or collagen), and then measuring the change in light transmission as platelets clump together in the presence or absence of the test compound. jci.org These assays are critical for understanding the hemostatic and potential prothrombotic or antithrombotic effects of this compound.

Cell culture models offer a homogenous and reproducible system to study the cellular and molecular mechanisms of drug action.

WI-38 Cells: The WI-38 cell line, derived from normal human embryonic lung tissue, consists of diploid fibroblasts. wikipedia.org These cells are extensively used in research on aging, vaccine production, and toxicology. wikipedia.orgnih.govescovaccixcell.com While direct studies investigating the effects of this compound on WI-38 cells are not prominent in the reviewed literature, research on other compounds, such as dehydroepiandrosterone (DHEA), has demonstrated growth inhibition in this cell line. nih.gov This indicates the utility of WI-38 cells as a model to screen for potential cytotoxic or cytostatic effects of ergot alkaloids.

Human Cutaneous Fibroblasts: Fibroblasts from human skin are crucial for studying wound healing, skin aging, and the synthesis of extracellular matrix components like collagen. mdpi.comnih.gov Their use as an in vitro model can help elucidate the effects of compounds on tissue repair and fibrosis. nih.gov Although specific research on this compound with these cells is not widely documented, they represent a valuable platform for investigating its potential influence on dermal processes.

Neuroblastoma x Glioma Hybrid Cells (NG108-15): These hybrid cells are formed by the fusion of mouse neuroblastoma and rat glioma cells and exhibit many properties of mature neurons, including the presence of various neurotransmitter receptors. nih.govatcc.org They are a well-established model in neuropharmacology for studying receptor binding and signal transduction pathways. nih.gov Notably, these cells have been used to identify and characterize opioid and alpha-adrenergic receptors, with some studies specifically mentioning the binding of [3H]this compound. jci.org This makes the NG108-15 cell line a highly relevant model for investigating the neuronal receptor interactions of this compound.

To determine the specific receptor targets of this compound and its binding affinity, researchers utilize receptor expression systems. These systems involve genetically engineering cells to express a specific receptor of interest. Radioligand binding assays are then performed to quantify the interaction between the compound and the receptor.

Dihydroergotamine (B1670595) (DHE), a closely related ergot alkaloid, exhibits a broad receptor binding profile. vulcanchem.com It is an agonist at serotonin (B10506) (5-HT) receptors (5-HT₁B, 5-HT₁D, 5-HT₁F) and a partial agonist/antagonist at adrenergic and dopamine (B1211576) receptors. vulcanchem.com The binding affinity of a compound to a receptor is typically expressed as the Ki value (inhibition constant), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile for Dihydroergotamine (DHE) Data for DHE is presented as a proxy due to the limited direct data for this compound.

Receptor Subtype Action Reference
5-HT₁B Agonist vulcanchem.com
5-HT₁D Agonist vulcanchem.com
5-HT₁F Agonist vulcanchem.com
5-HT₂A Antagonist vulcanchem.com
5-HT₁A Antagonist vulcanchem.com
α-adrenergic Partial Agonist vulcanchem.com

This table is based on the known profile of Dihydroergotamine (DHE) and may not be fully representative of this compound.

Electrophysiological techniques are employed to measure the electrical properties of neurons and assess how a compound alters their activity. wikipedia.org These methods are essential for understanding the neuropharmacological effects of substances like this compound on neuronal excitability and synaptic transmission. iu.edunih.gov

Patch-Clamp Recording: This "gold standard" technique allows for the recording of ion channel currents from individual neurons. frontiersin.orgelifesciences.org By "patching" a glass micropipette onto the cell membrane, researchers can measure changes in membrane potential or current in response to drug application. wikipedia.org This method could be used to determine if this compound directly modulates specific ion channels, thereby altering neuronal firing rates.

Microelectrode Arrays (MEAs): MEAs consist of a grid of electrodes that can simultaneously record the electrical activity of a network of cultured neurons. frontiersin.org This technique provides insight into how a compound affects not just single cells, but also the coordinated activity and synaptic plasticity of a neuronal population. frontiersin.org

In Vivo Electrophysiology: In this approach, microelectrodes are implanted into the brains of anesthetized or freely moving animals to record the activity of neurons in response to systemic drug administration. elifesciences.org This provides the most physiologically relevant assessment of a drug's effect on neuronal function within the complex environment of the living brain.

While specific electrophysiological data for this compound is scarce in the available literature, these techniques represent the primary methods by which its effects on neuronal activity would be investigated.

Receptor Expression Systems for Binding and Functional Assays

In Vivo Preclinical Animal Models

Rats and mice are the most commonly used species in neuropharmacological research due to their well-characterized genetics, physiology, and behavior, as well as the availability of established disease models. ijmrhs.commdpi.comnih.govmdpi.comnih.gov

Behavioral Models: Various behavioral tests in rodents can be used to assess the effects of this compound on motor activity, anxiety, cognition, and pain perception. For instance, the rotarod test can evaluate motor coordination, while the hot plate test can measure analgesic effects. mdpi.comnih.gov Studies on related ergot alkaloids, such as dihydroergotoxine (B79615), have used rodent models to investigate effects on sleep-wakefulness cycles and sensitivity to convulsive agents. researchgate.net

Disease Models: Rodent models of specific neurological disorders, such as Parkinson's disease or migraine, can be used to evaluate the therapeutic potential of this compound. For example, a rat model of impulsive decision-making has been used to study the role of dopamine D3 receptors, a potential target for ergot alkaloids. nih.gov

Pharmacokinetic and Metabolism Studies: Rodents are also used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. Such studies are crucial for understanding the bioavailability and duration of action of this compound.

Table 2: Examples of Rodent Models in Neuropharmacology

Model Type Species Measured Parameters Potential Application for this compound Research Reference
Spontaneous Motor Activity Mice, Rats Locomotion, Rearing Assess sedative or stimulant effects mdpi.com
Rotarod Test Mice, Rats Motor coordination, Balance Evaluate effects on motor control nih.gov
Hot Plate Test Mice, Rats Nociceptive threshold Investigate analgesic properties mdpi.com
Delay-Discounting Task Rats Impulsive choice Study effects on decision-making and cognition nih.gov

Non-Rodent Animal Models (e.g., Cats for PGO wave studies, Dogs for vascular studies)

The use of non-rodent animal models has been instrumental in elucidating specific physiological and neurological effects of this compound and related ergot alkaloids. Cats and dogs, in particular, have served as valuable models for studying ponto-geniculo-occipital (PGO) waves and vascular dynamics, respectively.

Cats in Ponto-Geniculo-Occipital (PGO) Wave Research

PGO waves are distinctive neurophysiological events that occur just before and during REM sleep, originating in the pons and propagating to the lateral geniculate nucleus and occipital cortex. elifesciences.orgwikipedia.org Studies have utilized feline models to investigate the influence of various pharmacological agents on these waves. Research has demonstrated that ergot derivatives, including this compound, can modulate PGO wave activity. Specifically, in studies inducing PGO waves in cats with reserpine, the administration of ergot derivatives leads to a dose-dependent decrease in the number of these waves. researchgate.net This inhibitory action is thought to be mediated through the stimulation of central serotonin receptors, highlighting the serotonergic activity of these compounds. researchgate.netresearchgate.net

Dogs in Vascular Studies

Canine models have been employed in vascular research to understand the effects of ergot alkaloids on blood vessels. uobaghdad.edu.iq Ergot alkaloids are known to increase the tone of isolated canine vein strips in a dose-dependent manner. uobaghdad.edu.iq This stimulant effect on vascular smooth muscle is primarily mediated by alpha-adrenoceptors and can be blocked by alpha-adrenoceptor antagonists like phentolamine. uobaghdad.edu.iq While specific studies focusing solely on this compound's vascular effects in dogs are limited in the available literature, the general findings from related ergot alkaloids in canine models provide a basis for understanding its potential vascular activity. The sustained vasoconstrictor actions of ergot alkaloids have been a subject of investigation in various animal models. reprocell.com

The following table summarizes the key applications of these non-rodent models in ergot alkaloid research:

Animal ModelArea of StudyKey Findings Related to Ergot Alkaloids
Cat PGO Wave ModulationErgot derivatives, including this compound, inhibit reserpine-induced PGO waves, suggesting an interaction with central serotonin pathways. researchgate.netresearchgate.net
Dog Vascular EffectsErgot alkaloids exhibit a dose-dependent stimulant effect on the tone of isolated canine veins, mediated by alpha-adrenoceptors. uobaghdad.edu.iq

Application of Animal Models in Studying Neurobiological Pathways

Animal models are crucial for dissecting the complex neurobiological pathways through which compounds like this compound exert their effects. uclahealth.organimalfreescienceadvocacy.org.au By studying these models, researchers can investigate how a substance interacts with neurotransmitter systems, alters neuronal firing, and influences brain circuits. uclahealth.orgfrontiersin.org The pharmacological profile of ergot alkaloids, including this compound, is attributed to their structural similarity to key neurotransmitters such as dopamine, serotonin, and noradrenaline, allowing them to interact with their respective receptors. mdpi.comresearchpromo.com

Dopaminergic Pathways

Rodent models have been instrumental in clarifying the effects of ergot alkaloids on dopaminergic systems. The brain possesses several distinct dopamine pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, which are involved in motor control, reward, and cognition, respectively. wikipedia.orgfrontiersin.org Studies on related compounds like dihydroergotoxine have shown that it can influence dopamine turnover in specific brain regions of the rat. For instance, dihydroergotoxine has been observed to lower the concentration of homovanillic acid (HVA), a major dopamine metabolite, in the rat brain, indicating an inhibition of dopamine turnover. researchgate.net This suggests an interaction with central dopaminergic neurons. Animal models of Parkinson's disease, which involves the degeneration of dopaminergic neurons, are also valuable tools for investigating the effects of compounds that target these pathways. nih.govnih.gov

Serotonergic Pathways

The serotonergic system, with its wide-ranging projections from the raphe nuclei, is another critical target for ergot alkaloids. elifesciences.org Animal models have been used to demonstrate that compounds like dihydroergosine (B1247665) can potentiate serotonin-mediated behaviors in rats, an effect that can be blocked by serotonin antagonists. researchgate.net This potentiation suggests an enhancement of serotonergic neurotransmission. Furthermore, studies in rats have shown that some ergot compounds can decrease the turnover of serotonin in the brain. researchgate.net The interaction with the serotonin system is complex, as these compounds can act as agonists, partial agonists, or antagonists at different serotonin receptor subtypes. uobaghdad.edu.iq Genetic animal models, such as the Flinders Sensitive Line (FSL) rats which exhibit features consistent with depression, have been used to explore molecular pathways related to serotonin receptor expression. plos.org

The table below outlines the primary neurobiological pathways affected by related ergot alkaloids as studied in animal models:

Neurobiological PathwayAnimal ModelObserved Effects of Related Ergot Alkaloids
Dopaminergic System RatDihydroergotoxine lowers homovanillic acid (HVA) levels, indicating reduced dopamine turnover. researchgate.net
Serotonergic System RatDihydroergosine potentiates serotonin-mediated behaviors and can decrease serotonin turnover. researchgate.net

Methodologies for Assessing Neural Circuit Function and Behavior in Animal Models

A variety of methodologies are employed to assess the functional and behavioral consequences of manipulating neural circuits with compounds like this compound. These techniques range from behavioral tests that evaluate complex behaviors to methods that directly measure the activity of specific neurons and circuits. ird.frijbcp.com

Behavioral Assessment Methodologies

Behavioral tests in animal models provide insights into the effects of a compound on cognitive function, mood, and motor activity. inotiv.comnih.gov

Forced Swim Test (FST): The FST is a widely used behavioral test for screening potential antidepressant compounds. wikipedia.orgnih.govnih.govnoldus.com In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in this time is indicative of an antidepressant-like effect. researchgate.netwikipedia.org Research has shown that dihydroergosine, a related ergot alkaloid, reduces the duration of immobility in rats in the forced swim test, suggesting potential antidepressant properties. researchgate.net

Locomotor Activity: This is a fundamental measure of behavior that can be affected by compounds acting on the central nervous system. nih.govnih.gov Locomotor activity is often assessed in an open field arena. Studies with dihydroergosine have demonstrated a reduction in the locomotor activity of rats. researchgate.net This effect could be related to the compound's interaction with various neurotransmitter systems that regulate movement. nih.gov

Cognitive Function Tests: Various maze-based tasks, such as the Barnes maze or Morris water maze, are used to assess learning and memory in rodents. uclahealth.orginotiv.com These tests evaluate an animal's ability to learn and remember the location of an escape platform or a specific arm in a maze. inotiv.com While specific studies using this compound in these cognitive tests are not detailed in the provided context, such models are standard for evaluating the cognitive effects of novel compounds. uclahealth.orgfrontiersin.org

Methodologies for Assessing Neural Circuit Function

To understand the direct impact of a compound on neural circuits, researchers utilize advanced techniques to monitor and manipulate neuronal activity.

Electrophysiological Recordings: In vivo and in vitro electrophysiology allows for the direct measurement of neuronal firing and synaptic potentials. This can reveal how a compound like this compound alters the excitability of specific neuron populations within a circuit.

Viral Tracers and Genetically Encoded Tools: Modern neuroscience employs viral vectors to deliver genetically encoded tools to specific cell types or projections. ird.fr These tools can include calcium indicators (like GCaMP) to visualize neuronal activity during behavior or optogenetic/chemogenetic actuators to selectively activate or inhibit specific circuits. ird.fr This allows for establishing a causal link between the activity of a defined neural circuit and a particular behavior influenced by a pharmacological agent.

The following table provides an overview of these methodologies:

MethodologyPurposeExample Application with Related Ergot Alkaloids
Forced Swim Test Assesses antidepressant-like effectsDihydroergosine reduces immobility time in rats. researchgate.net
Locomotor Activity Measurement Measures general activity levelsDihydroergosine lowers locomotor activity in rats. researchgate.net
Cognitive Mazes Evaluates learning and memoryStandard method to assess cognitive effects of neuroactive compounds. uclahealth.orginotiv.com
Electrophysiology Measures neuronal electrical activityCan determine direct effects on neuronal firing and synaptic transmission.
Viral-Mediated Tools Visualizes and manipulates specific neural circuitsAllows for precise investigation of drug action on defined circuits. ird.fr

Computational and Theoretical Research Methods

Computational and theoretical approaches are increasingly integral to modern pharmacology, offering powerful tools to analyze complex biological data, predict compound behavior, and understand intricate molecular interactions. These methods are particularly valuable for multifaceted compounds like this compound, which interact with numerous receptor systems.

Data-Driven Approaches in Systems Pharmacology

Data-driven discovery frameworks, sometimes leveraging machine learning and artificial intelligence, can iteratively refine models of pharmacological systems. mdpi.com These models can help in generating new hypotheses about a drug's mechanism, identifying potential new therapeutic applications, and personalizing treatment strategies by creating "virtual twins" of patients to simulate drug responses. plos.org While specific systems pharmacology models for this compound are not detailed in the provided context, the principles of this field are highly applicable to understanding its multi-target pharmacology. nih.govmdpi.com

Predictive Modeling for Compound Optimization

Predictive modeling uses computational simulations and algorithms to forecast the properties of a chemical compound, thereby guiding its optimization for desired therapeutic effects. nih.govfao.orgnanopharm.co.uk This methodology is crucial in early drug development for predicting pharmacokinetic and pharmacodynamic properties, which helps in prioritizing which candidate compounds to synthesize and test. nih.gov

For a molecule like this compound, predictive models could be used to:

Simulate modifications to its chemical structure to enhance affinity for a specific receptor subtype while reducing off-target effects. nih.gov

Forecast pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) to improve its bioavailability and duration of action. nanopharm.co.uk

Identify potential liabilities early in the development process, saving time and resources.

A study on the related compound dihydroergotamine used detailed dynamic information from simulations to make predictions for possible structural modifications that could yield derivatives with more favorable binding energies and reduced structural fluctuations. nih.gov This exemplifies how predictive modeling can be a powerful tool for the rational design and optimization of ergot alkaloids. cellandgene.com

Network Analysis in Receptor-Receptor Interactions

Network analysis provides a powerful framework for understanding the complex web of interactions between drugs, their protein targets, and associated biological pathways. wikipedia.orgplos.orgsmw.ch Given that this compound interacts with multiple receptor systems (dopaminergic, serotonergic, and adrenergic), network analysis is an ideal tool to map and analyze these interactions. uobaghdad.edu.iqmdpi.com

In a drug-target interaction network, drugs and their protein targets are represented as nodes, and the interactions between them are represented as edges. plos.org By analyzing the topology of this network, researchers can identify:

Hubs: These are highly connected nodes, which can be either drugs that interact with many targets or targets that are affected by many drugs. The histamine (B1213489) H1 receptor, for example, has been identified as a major hub affected by numerous drugs. plos.org

Communities: These are densely connected sets of nodes that often correspond to specific biological pathways or disease areas. plos.orgjppres.com

Cross-reactivity: The analysis can reveal how different compounds might have overlapping effects due to shared targets. plos.org

A study utilizing molecular dynamics simulations and dynamic network analysis on dihydroergotamine's interaction with the 5-HT1B receptor demonstrated that this approach could explain differences in potency compared to other ergot alkaloids. nih.gov The network model, supported by mutagenesis data, helped to identify key amino acid residues involved in the receptor's active state. nih.gov This type of analysis can provide profound insights into the molecular mechanisms of drug action and can be instrumental in predicting off-target effects and opportunities for drug repositioning. nih.gov

The table below summarizes these computational methodologies and their applicability to this compound research.

Computational MethodDescriptionRelevance to this compound
Data-Driven Systems Pharmacology Integrates multi-omics data to model the holistic effects of drugs. mdpi.complos.orgCan elucidate the systemic effects arising from this compound's multi-target interactions.
Predictive Modeling Uses computational simulations to forecast compound properties and guide optimization. nih.govnanopharm.co.ukCan be used to design derivatives with improved receptor selectivity and pharmacokinetic profiles. nih.gov
Network Analysis Maps and analyzes the complex web of interactions between drugs and their biological targets. wikipedia.orgplos.orgCan visualize and quantify this compound's interactions with dopaminergic, serotonergic, and adrenergic receptor networks. plos.orgnih.gov

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Mechanisms and Receptor Targets

While dihydroergonine is known to interact with various monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors, the full spectrum of its molecular interactions is likely not yet fully elucidated. researchgate.net Future research will focus on identifying novel receptor targets and signaling pathways that contribute to its pharmacological effects. This includes exploring potential interactions with lesser-known G protein-coupled receptors (GPCRs) and other receptor families. frontiersin.org The concept of the "receptorome," which encompasses all receptors encoded by the proteome, provides a framework for systematically screening this compound against a wide array of potential targets. nih.gov Uncovering these new interactions could reveal previously unknown therapeutic applications and provide a more complete picture of its mechanism of action. For instance, research into other ergot derivatives has highlighted the importance of specific serotonin (B10506) receptor subtypes, such as 5-HT2B, in their effects, suggesting that a deeper dive into this compound's affinity for various receptor isoforms is warranted. researchgate.neteuropa.eu

Advanced Structural Biology Approaches for Deeper Understanding of Receptor Complexes

A profound understanding of how this compound binds to its target receptors is crucial for rational drug design and the development of more selective compounds. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are powerful tools for visualizing the three-dimensional structures of drug-receptor complexes at the atomic level. icr.ac.ukwuxibiology.com These methods can reveal the precise molecular interactions, including the specific amino acid residues involved in binding, and how the drug induces conformational changes in the receptor to initiate signaling. nih.gov

Determining the high-resolution structure of this compound bound to key receptors like dopamine (B1211576) and serotonin receptor subtypes could provide invaluable insights. nih.gov This structural information can elucidate the basis for its agonistic or antagonistic activity at different receptors and guide the design of new derivatives with improved affinity, selectivity, and reduced off-target effects. nih.gov For example, understanding the structural basis for the interaction between ergot derivatives and the 5-HT2B receptor could help in designing compounds that avoid the fibrotic side effects associated with some of these drugs. europa.eueuropa.eu

Integration of Multi-Omics Data in this compound Research

The era of big data in biology offers unprecedented opportunities to understand the systemic effects of drugs like this compound. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to the compound. nih.govfrontlinegenomics.com By combining these different layers of biological information, researchers can move beyond a single target or pathway and understand the complex network of interactions that underlie the drug's effects. nih.gov

For instance, transcriptomic studies can reveal how this compound alters gene expression patterns in different tissues, while proteomics can identify changes in protein levels and post-translational modifications. mdpi.com Metabolomics can provide insights into how the drug affects metabolic pathways. Integrating these datasets can help to identify novel biomarkers of drug response, uncover unexpected mechanisms of action, and predict potential side effects. nih.govnih.gov This comprehensive approach is essential for advancing personalized medicine, where treatments can be tailored to an individual's unique molecular profile. mdpi.com

Omics FieldData GeneratedPotential Insights for this compound Research
Genomics DNA sequences, genetic variations (SNPs)Identify genetic factors influencing individual responses to this compound. frontlinegenomics.com
Transcriptomics RNA transcripts, gene expression levelsUnderstand how this compound modulates gene activity in target cells and tissues. nih.govmdpi.com
Proteomics Protein identification, quantification, and modificationsCharacterize the downstream effects of receptor binding on protein signaling cascades. frontlinegenomics.comnih.gov
Metabolomics Metabolite profilesElucidate the impact of this compound on cellular metabolism and identify metabolic biomarkers of drug efficacy. frontlinegenomics.comnih.gov
Epigenomics DNA methylation, histone modificationsInvestigate whether this compound has long-term effects on gene regulation through epigenetic mechanisms. nih.govnih.gov

Development of Novel Research Tools and Probes

To further dissect the intricate pharmacology of this compound, the development of novel research tools and chemical probes is essential. These tools can include fluorescently labeled versions of this compound for use in high-resolution imaging studies to visualize its distribution in cells and tissues. Additionally, the creation of photoaffinity probes, which can be activated by light to form a covalent bond with their target receptors, would be invaluable for definitively identifying binding partners. dntb.gov.ua

The development of highly selective antibodies and nanobodies that can recognize specific conformations of this compound-receptor complexes would also be a significant advancement. nih.gov These tools could be used in a variety of immunoassays to study the dynamics of receptor activation and signaling in real-time. Such probes would facilitate a more precise and detailed investigation of the molecular events that follow receptor binding.

Comparative Studies with Emerging Compounds in Related Pharmacological Classes

The field of pharmacology is constantly evolving, with new compounds being developed that target similar receptor systems as this compound. Comparative studies with these emerging drugs are crucial for understanding the unique therapeutic profile of this compound and for identifying areas where it may offer advantages or disadvantages. For example, comparing the receptor binding profiles, signaling pathways, and functional effects of this compound with newer generations of serotonin and dopamine receptor modulators can provide valuable context for its clinical use. researchgate.net

These comparative analyses can also shed light on the structure-activity relationships within the ergot alkaloid class and related compounds. nih.govresearchgate.net By systematically comparing the chemical structures and pharmacological properties of this compound with other ergot derivatives and newer synthetic compounds, researchers can identify the key molecular features responsible for specific therapeutic effects and side effects. europa.eu This knowledge is critical for the future design of safer and more effective medications.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mit.edunih.gov These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the activity of new compounds, and optimize clinical trial design. bms.commdpi.comnih.gov In the context of this compound research, AI and ML can be applied in several ways.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling Algorithms trained on chemical structures and biological activity data to predict the properties of new molecules. mit.edumdpi.comAccelerate the design and screening of novel this compound derivatives with improved pharmacological profiles.
Multi-Omics Data Analysis AI-powered analysis of large, complex datasets from genomics, proteomics, etc. mdpi.comnih.govUncover novel mechanisms of action, identify new therapeutic targets, and discover biomarkers for personalized medicine.
Natural Language Processing AI techniques for understanding and processing human language from scientific literature and clinical records. nih.govplos.orgSystematically extract and synthesize knowledge from existing research to generate new hypotheses and guide experimental design.
Clinical Trial Optimization Using AI to improve the design and execution of clinical trials, including patient selection and outcome prediction. bms.comEnhance the efficiency and success rate of clinical studies involving this compound or its derivatives.

Q & A

Q. How should researchers design experiments to assess the pharmacological effects of dihydroergonine?

  • Methodological Answer: Begin with a systematic review of existing preclinical studies to identify gaps in pharmacological profiling . For in vitro assays, prioritize dose-response experiments using validated cell lines (e.g., HEK-293 for receptor-binding studies) and include negative controls (e.g., solvent-only treatments) to isolate compound-specific effects. For in vivo models, select species with metabolic pathways analogous to humans (e.g., rodents) and standardize protocols for administration routes (oral vs. intravenous) to ensure reproducibility. Use blinded assessments to minimize bias in outcome measurements .

Q. What analytical techniques are critical for characterizing this compound purity and stability?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify purity, ensuring calibration against certified reference standards. For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light conditions, analyzed via mass spectrometry (MS) to identify degradation byproducts. Document all protocols in alignment with The Journal of Organic Chemistry guidelines for Supporting Information, including raw chromatograms and spectral data .

Q. How can researchers validate the specificity of this compound in target-binding assays?

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer: Conduct a meta-analysis of existing studies, stratifying data by species, dosage, and administration routes. Apply mixed-effects models to account for inter-study variability. If discrepancies persist, design crossover pharmacokinetic studies in a single species under controlled conditions, using tandem MS/MS for plasma concentration measurements. Highlight methodological differences (e.g., sampling intervals, detection limits) in the discussion to contextualize inconsistencies .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Combine multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to map metabolic perturbations. Use pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize candidate mechanisms. Validate hypotheses via CRISPR-Cas9 knockout models of target genes and pharmacodynamic assays .

Q. How can researchers optimize experimental designs to minimize off-target effects in this compound studies?

  • Methodological Answer: Implement affinity-based proteomics (e.g., thermal shift assays) to screen for off-target binding. Use computational docking simulations to predict interactions with non-target proteins (e.g., CYP450 enzymes). In functional assays, employ isoform-selective inhibitors/activators to dissect compound-specific effects. Report all potential off-target interactions in supplementary materials with confidence scores .

Data Management and Reproducibility

Q. What criteria should guide the selection of data inclusion/exclusion in this compound meta-analyses?

Q. How should researchers address ethical and reproducibility challenges in this compound clinical trials?

  • Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Pre-register trials on platforms like ClinicalTrials.gov , detailing inclusion/exclusion criteria and statistical plans. For ethical compliance, obtain informed consent with explicit disclosure of potential adverse effects and establish an independent data monitoring committee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.